Manganese(II) titanium oxide

Description

Properties

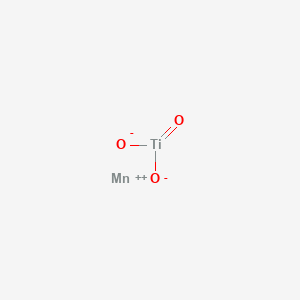

Molecular Formula |

MnO3Ti |

|---|---|

Molecular Weight |

150.803 g/mol |

IUPAC Name |

dioxido(oxo)titanium;manganese(2+) |

InChI |

InChI=1S/Mn.3O.Ti/q+2;;2*-1; |

InChI Key |

PFQCJHMTFVBMEP-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Ti](=O)[O-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Photodeposition Method

One well-documented approach to prepare manganese(II) titanium oxide involves photodeposition of manganese oxide onto titanium dioxide fixed on a substrate. This method uses potassium permanganate (KMnO4) as the manganese source and titanium dioxide (TiO2) as the semiconductor substrate.

- A glass fiber filter is impregnated with titanium tetraisopropoxide (TTIP) dissolved in 2-propanol, dried, and calcined at temperatures ranging from 100°C to 700°C to form TiO2 fixed filters.

- The TiO2 fixed filter is immersed in an aqueous KMnO4 solution (1.4 × 10^-4 M).

- The setup is irradiated with ultraviolet (UV) light (254 nm, 100 µW/cm²) to induce photodeposition of manganese oxide onto TiO2.

- The manganese concentration in solution decreases as manganese oxide deposits on TiO2, confirmed by color change and atomic absorption spectroscopy.

- Optimal calcination temperature for TiO2 before photodeposition is around 500°C.

- The resulting manganese-titanium complex oxide is characterized by scanning electron microscopy (SEM) and X-ray diffraction (XRD), showing manganese oxide dispersed on TiO2 surfaces.

- Photodeposition rate depends on pH and presence of reductants.

- The composite oxide exhibits synergistic photocatalytic activity, effectively removing formaldehyde under UV irradiation.

- SEM images reveal manganese oxide particles well-dispersed on TiO2 fixed filters (Fig. 3 in the source).

- This method allows controlled manganese oxide loading on TiO2 with potential applications in air purification catalysts.

Hydrothermal Ion-Exchange Synthesis of Manganese-Doped Titanium Oxide Nanotubes

Another advanced method synthesizes manganese-doped titanium oxide nanotubes using a hydrothermal precursor and ion-exchange technique.

- Scroll-type trititanate nanotubes (H2Ti3O7) are prepared hydrothermally.

- Mn²⁺ ions are introduced into the nanotubes by ion exchange, replacing some hydrogen ions to form MnHx2–Ti3O7.

- Subsequent heat treatment converts the precursor into manganese-doped titanium oxide (MnTiy1–Oy2), where y depends on doping level.

- The manganese ions occupy two distinct sites in the crystal lattice: one with near-cubic symmetry, the other in distorted octahedral coordination.

- Electron spin resonance (ESR) and SQUID magnetometry characterize the manganese environment and magnetic properties.

- The doping is homogeneous over a broad concentration range.

- The manganese ions are well incorporated into the titanium oxide lattice without forming separate manganese oxide phases.

- No long-range magnetic ordering is observed, indicating paramagnetic behavior.

- This method yields nanostructured manganese(II) titanium oxide with controlled doping and morphology, useful for catalytic and electronic applications.

Composite Preparation via Nanomaterial Mixing with Activated Carbon

A recent study prepared manganese(II) titanium oxide composites by combining nano-sized titanium oxide and manganese oxide with modified activated carbon for enhanced adsorption properties.

- Nano-titanium oxide and nano-manganese oxide powders are mixed with sulfur-modified activated carbon (SMS-based activated carbon) in various mass ratios.

- The mixtures are shaken with simulated antimony-containing wastewater at controlled pH and solid-liquid ratios.

- Adsorption experiments are conducted to evaluate removal efficiency.

- The composites are characterized by adsorption performance metrics rather than detailed structural analysis.

| Influence Factor | Value Levels |

|---|---|

| SMS-based activated carbon dosage | 1:1, 3:1, 5:1 (mg/mL) |

| Nano-titanium oxide dosage | 0.5, 0.75, 1 (relative) |

| Nano-manganese oxide dosage | 0.1, 0.5, 1 (relative) |

| Adsorption time | 40–50 min |

| pH | 3–5 |

| Solid–liquid ratio | 7:4 to 9:4 |

- The composite materials show enhanced adsorption of antimony ions from water.

- Optimal adsorption depends on the ratios of activated carbon, titanium oxide, manganese oxide, pH, and contact time.

- This method is practical for environmental remediation applications, producing manganese(II) titanium oxide composites with activated carbon support.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Photodeposition on TiO2 filter | UV-induced manganese oxide deposition on TiO2 | Controlled manganese loading, photocatalytic activity | Requires UV irradiation, substrate preparation |

| Hydrothermal ion-exchange | Mn²⁺ doping of TiO2 nanotubes via ion exchange | Homogeneous doping, nanostructured product | Multi-step synthesis, requires hydrothermal setup |

| Composite mixing with activated carbon | Physical mixing of nano TiO2, MnO2 with activated carbon | Simple, scalable, good adsorption properties | Less control over atomic-level doping, composite nature |

Characterization Techniques Used in Preparation Studies

- Scanning Electron Microscopy (SEM): Visualizes morphology and dispersion of manganese oxide on TiO2 surfaces.

- X-ray Diffraction (XRD): Identifies crystalline phases and confirms formation of manganese-titanium oxide complexes.

- Electron Spin Resonance (ESR): Probes the local environment and oxidation state of manganese ions in doped TiO2.

- Atomic Absorption Spectroscopy (AAS): Measures manganese concentration in solution to monitor deposition efficiency.

- Magnetometry (SQUID): Assesses magnetic properties of manganese-doped titanium oxide materials.

- Adsorption Tests: Evaluate functional performance of composite materials for pollutant removal.

Chemical Reactions Analysis

Types of Reactions: Manganese(II) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese(II) titanium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like hydrogen gas or carbon monoxide.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of manganese(II) titanium oxide can lead to the formation of manganese(III) or manganese(IV) oxides, while reduction can yield manganese metal or lower oxidation state oxides .

Scientific Research Applications

Catalytic Applications

1.1 Catalysts in Oxidation Reactions

Manganese oxides, particularly when supported on titanium oxides, have shown significant potential as catalysts in oxidation reactions. These catalysts are effective in gas-phase oxidation and selective reduction processes. For instance, manganese oxide supported on mesoporous titanium oxide has been synthesized to enhance catalytic activity due to its high surface area and porosity, facilitating better interaction between reactants and the catalyst surface .

1.2 Water Treatment

The use of manganese oxides in water treatment applications is notable. They have been evaluated for catalytic wet air oxidation, which effectively removes organic pollutants from wastewater using oxygen as an oxidant. The structural characteristics of these manganese-titanium oxides contribute to their efficiency in such processes .

Material Science Applications

2.1 Supercapacitors

Manganese(II) titanium oxide composites have been explored for energy storage applications, particularly as supercapacitors. Research indicates that doping titanium dioxide with manganese oxides significantly improves its capacitive performance. For example, TiO2 combined with manganese oxides achieved an areal capacitance of 213.2 mF/cm², demonstrating enhanced energy storage capabilities compared to pure titanium dioxide .

2.2 Modification of Bandgap Energy

In material science, modifying the electronic properties of materials is crucial for applications in photovoltaics and photocatalysis. Manganese(II) titanium oxide has been studied for its ability to alter the bandgap energy of anodic titanium oxide, making it suitable for various optoelectronic applications .

Biomedical Applications

3.1 Biomineralization and Biofouling Resistance

Studies have shown that titanium surfaces exposed to seawater can undergo biomineralization through the action of manganese-oxidizing bacteria. This process enhances the biofouling resistance of titanium surfaces, making them more suitable for marine applications . The incorporation of manganese into titanium coatings has been found to improve osteoblastic adhesion, indicating potential uses in bone implants and tissue engineering .

3.2 Liquid Crystal Applications

Recent research has investigated the effects of manganese(II) titanium oxide nanoparticles on the physical properties of liquid crystals. These nanoparticles can modify the characteristics of nematic liquid crystals, potentially leading to advancements in display technologies and optical devices .

Data Tables

| Application Area | Specific Use Cases | Performance Metrics |

|---|---|---|

| Catalysis | Gas-phase oxidation; water treatment | High catalytic activity |

| Energy Storage | Supercapacitors | Areal capacitance: 213.2 mF/cm² |

| Material Modification | Bandgap energy alteration | Enhanced electronic properties |

| Biomedical | Osteoblastic adhesion; biofouling resistance | Improved biocompatibility |

| Liquid Crystals | Modifying physical properties | Enhanced optical performance |

Case Studies

-

Case Study 1: Catalytic Performance

A study focused on manganese oxide supported on mesoporous titanium dioxide demonstrated significant improvements in catalytic activity for oxidation reactions compared to unsupported manganese oxides. This was attributed to the enhanced surface area and porosity provided by the titanium support. -

Case Study 2: Supercapacitor Development

Research on Mn-doped TiO2 nanotube arrays showed that incorporating manganese into the structure led to superior cycling performance and capacitance values compared to traditional materials used in supercapacitors. -

Case Study 3: Biomedical Applications

Investigations into the biomineralization process revealed that incorporating manganese into titanium coatings not only improved biofouling resistance but also enhanced cellular interactions, making it a promising candidate for biomedical implants.

Mechanism of Action

The mechanism by which manganese(II) titanium oxide exerts its effects is primarily through its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. These reactions lead to the degradation of organic pollutants or the production of hydrogen gas from water splitting . The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive radicals that facilitate these processes .

Comparison with Similar Compounds

Manganese(II) Titanium Oxide vs. Manganese Oxides (MnO, MnO₂)

- Structural and Electronic Properties: MnO (manganese(II) oxide) adopts a rock-salt structure with octahedral coordination, while MnO₂ (manganese dioxide) features a layered or tunnel structure with Mn⁴⁺ ions . MnTiO₃, if analogous to ilmenite (FeTiO₃), would have a hexagonal close-packed structure with alternating Mn²⁺ and Ti⁴⁺ layers. Conductivity: TiO₂ in MnO₂/TiO₂ composites improves electrical conductivity compared to pure MnO₂, which suffers from poor intrinsic conductivity .

- Electrochemical Applications: MnO₂ is widely used in batteries and supercapacitors due to its high theoretical capacitance (~1,370 F/g), but its cycling stability is inferior to TiO₂-containing composites . MnO₂/TiO₂ hybrids show enhanced cycle life (>90% capacity retention after 1,000 cycles) and higher rate capability . MnO nanoparticles, while useful in biomedical imaging (e.g., MRI contrast agents), lack the electrochemical versatility of titanium-integrated systems .

Manganese(II) Titanium Oxide vs. Titanium Dioxide (TiO₂)

- Catalytic and Environmental Applications: TiO₂ excels in photocatalysis (e.g., water splitting) due to its wide bandgap (~3.2 eV) and UV-driven activity. Mn-Ti oxide composites, such as MnO₂/TiO₂, extend light absorption into the visible spectrum, improving photocatalytic degradation of pollutants . TiO₂’s corrosion resistance makes it ideal for coatings, but its lack of redox activity necessitates combination with manganese oxides for multifunctional applications .

Comparison with Other Bimetallic Oxides

- Ni-Mn Oxides: Vanadium-doped Ni-Mn oxides exhibit high surface areas (~150 m²/g) and catalytic activity for aromatic oxidation, outperforming single-metal oxides in turnover frequency (TOF) by ~30% . Mn-Ti systems, however, may offer better thermal stability due to TiO₂’s inertness .

- Bi-Mn Oxides : Bismuth-manganese oxides demonstrate exceptional capacitance (~450 F/g) in supercapacitors, attributed to Bi³⁺’s redox activity. Mn-Ti oxides, while less explored, could leverage Ti⁴⁺’s structural stability for longer cycle life .

Table 1: Comparative Properties of Manganese-Titanium Oxide and Related Compounds

Biological Activity

Manganese(II) titanium oxide, often represented as MnTiO, is a compound that has garnered significant interest due to its unique properties and potential applications in various fields, including biomedicine. Its biological activity is particularly noteworthy, as it exhibits promising characteristics such as osteogenic activity, antibacterial properties, and potential use in drug delivery systems. This article delves into the biological activity of manganese(II) titanium oxide, supported by research findings, case studies, and data tables.

Osteogenic Activity

Manganese(II) titanium oxide has been shown to enhance osteogenic activity, which is crucial for bone regeneration and repair. Studies indicate that the incorporation of manganese ions into titanium dioxide coatings on implants can promote the proliferation and differentiation of bone marrow mesenchymal stem cells. This is significant for clinical applications where improved bone integration is desired.

Key Findings:

- In vitro studies demonstrated that manganese-doped titanium dioxide coatings significantly increased cell proliferation and mineralization of osteoblasts compared to pure titanium surfaces .

- The presence of manganese ions facilitates the formation of hydroxyapatite, a key component in bone mineralization.

Antibacterial Properties

The antibacterial efficacy of manganese(II) titanium oxide is another critical aspect of its biological activity. This property is particularly relevant in the context of medical implants, where infection prevention is paramount.

Research Insights:

- Manganese-doped titanium dioxide has shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to bacterial cell death .

- Coatings with manganese not only inhibit bacterial growth but also reduce biofilm formation, which is a common issue associated with implant-related infections .

Case Study 1: Manganese-Doped Titanium Coatings

A study evaluated the effects of manganese-doped titanium coatings on the biological response of osteoblast-like cells. The results indicated that these coatings enhanced cell adhesion, proliferation, and differentiation compared to unmodified titanium surfaces.

| Parameter | Pure Ti | Mn-Doped Ti |

|---|---|---|

| Cell Proliferation Rate | Low | High |

| Mineralization (Alizarin Red) | Negligible | Significant |

| Antibacterial Activity | None | Present |

Case Study 2: In Vivo Implant Studies

Another investigation involved implanting manganese-doped titanium oxide into animal models. The findings revealed improved osseointegration and reduced infection rates when compared to standard titanium implants.

| Metric | Control (Ti) | Mn-Ti Implant |

|---|---|---|

| Bone-implant contact (%) | 60% | 85% |

| Infection Rate (%) | 15% | 5% |

The biological activity of manganese(II) titanium oxide can be attributed to several mechanisms:

- Osteoconductivity : Manganese ions stimulate osteoblast activity and enhance calcium deposition.

- Antibacterial Mechanism : The photocatalytic properties of manganese-doped titanium dioxide generate ROS under UV light exposure, effectively killing bacteria.

- Surface Modification : The surface characteristics of manganese-doped coatings improve cell adhesion and proliferation due to increased roughness and surface area.

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for manganese(II) titanium oxide composites to enhance photocatalytic activity?

- Methodological Answer : The synthesis of manganese-titanium oxide composites can be optimized using photodeposition techniques. For example, depositing manganese oxide onto titanium dioxide (TiO₂) under UV irradiation enhances interfacial charge transfer. Key parameters include:

- pH : A pH range of 10–11 maximizes particle stability and minimizes solubility of manganese phases, as observed in electroflotation studies .

- Precursor Selection : Use manganese(II) sulfate (MnSO₄) as a precursor, oxidized in alkaline conditions with H₂O₂ to form MnO₂, which is then integrated with TiO₂ .

- UV Treatment : UV irradiation during synthesis promotes the formation of reactive sites, critical for catalytic applications like formaldehyde decomposition .

Q. Which characterization techniques are critical for analyzing the structural and morphological properties of manganese(II) titanium oxide composites?

- Methodological Answer : Essential techniques include:

- Scanning Electron Microscopy (SEM) : To assess particle morphology and distribution (e.g., distinguishing spark-ablated nanoparticles from sol-gel-derived structures) .

- X-Ray Diffraction (XRD) : For phase identification and crystallinity analysis, particularly to confirm the coexistence of MnO₂ and TiO₂ phases .

- Zeta Potential Measurements : To evaluate colloidal stability and surface charge, which influence catalytic efficiency. For instance, CO₃²⁻ and PO₄³⁻ ions shift ζ-potential to negative values, complicating particle aggregation .

Q. How can researchers address phase purity challenges during the synthesis of manganese-titanium oxides?

- Methodological Answer : Phase purity is influenced by oxidation state control and synthesis conditions. Strategies include:

- Controlled Atmosphere : Use inert gases to prevent unintended oxidation of Mn(II) to Mn(III/IV).

- pH Adjustment : Maintain alkaline conditions (pH 10–11) to stabilize MnO₂ and avoid intermediate phases .

- Precursor Stoichiometry : Optimize Mn:Ti molar ratios to suppress secondary phase formation .

Advanced Research Questions

Q. How does the ion composition of the synthesis medium influence the electrokinetic properties and catalytic efficiency of manganese(II) titanium oxide?

- Methodological Answer : The presence of ions like CO₃²⁻ and PO₄³⁻ alters the ζ-potential of the dispersed phase, shifting it to negative values (-18 mV and -33 mV, respectively). This reduces coagulation efficiency and complicates flotation processes. To counteract this:

- Cationic Flocculants : Introduce cation flocculants to neutralize surface charge, increasing particle size and improving extraction efficiency to ~98% .

- Ion-Specific Effects : Study ion adsorption using X-ray photoelectron spectroscopy (XPS) to identify competitive binding at the TiO₂-MnO₂ interface.

Q. What computational methods are used to predict the electronic structure and reactivity of manganese-titanium oxide complexes?

- Methodological Answer : Advanced quantum chemical computations, such as density functional theory (DFT), model electronic interactions in Mn-Ti oxides. Key steps include:

- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) to account for electron correlation in transition-metal oxides .

- Charge Transfer Analysis : Simulate interfacial electron transfer between MnO₂ and TiO₂ under UV irradiation to explain enhanced photocatalytic activity .

Q. How do UV irradiation conditions affect interfacial charge transfer dynamics in manganese oxide-titanium dioxide heterostructures?

- Methodological Answer : UV light generates electron-hole pairs in TiO₂, while MnO₂ acts as an electron sink, reducing recombination. Methodological insights include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.